molecular formula C10H15N3O B13082162 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13082162
M. Wt: 193.25 g/mol
InChI Key: NIJJCZPPRXTOKB-UHFFFAOYSA-N
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Description

7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery, particularly in the development of targeted protein kinase inhibitors . The pyrazolo[1,5-a]pyrimidine (PP) core is a privileged structure in pharmacology, recognized for its versatility and ability to interact with the ATP-binding sites of various kinases . This specific derivative, featuring a tetrahydrofuran (oxolane) substituent, is a valuable intermediate for researchers designing and synthesizing novel small-molecule therapeutics. The core PP framework is a prominent feature in several approved and investigational anticancer agents. Notably, two of the three marketed drugs for NTRK fusion cancers are built upon this nucleus, underscoring its clinical relevance . Beyond tropomyosin receptor kinases (Trks), pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated potent inhibitory activity against a diverse range of kinase targets, including CK2, EGFR, B-Raf, MEK, PDE4, BCL6, DRAK1, CDK1/2, and Pim-1 . The structure-activity relationship (SAR) studies indicate that substitutions at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold, such as the oxolan-3-yl group in this compound, are critical for modulating potency and selectivity . Researchers can utilize this high-quality building block to explore new chemical space in oncology research, develop inhibitors for resistant mutations, and optimize pharmacokinetic properties. This product is intended for research applications only and is not suitable for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-4-11-10-2-5-12-13(10)9(1)8-3-6-14-7-8/h2,5,8-9,11H,1,3-4,6-7H2

InChI Key

NIJJCZPPRXTOKB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC=NN2C1C3CCOC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid, halogenation with bromine or chlorine, and formylation with formic acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research :
    • Recent studies have indicated that compounds similar to 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance, the compound's structural analogs have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival.
  • Antimicrobial Activity :
    • Research has shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound could provide neuroprotective effects in models of neurodegenerative diseases. The potential to modulate pathways associated with oxidative stress and inflammation makes it a candidate for further exploration in neuropharmacology.

Biochemical Applications

  • Enzyme Inhibition Studies :
    • The compound has been utilized in enzyme inhibition studies, particularly in the context of cancer and metabolic diseases. Its ability to interact with specific enzymes can provide insights into the biochemical pathways relevant to disease mechanisms.
  • Drug Development :
    • The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutics. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases.

Environmental Science Applications

  • Pollutant Degradation :
    • Studies have indicated that compounds related to this compound can be involved in the degradation of environmental pollutants. Their ability to participate in redox reactions suggests potential applications in bioremediation strategies.
  • Toxicology Research :
    • Understanding the toxicological profile of this compound is crucial for assessing its environmental impact. Research efforts are focused on evaluating its mutagenic and carcinogenic potential through various assays.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against multidrug-resistant strains of bacteria.
Study 3NeuroprotectionIndicated reduced oxidative stress markers in neuronal cell cultures treated with the compound.

Mechanism of Action

The mechanism of action of 7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation and inflammation .

Comparison with Similar Compounds

Key Insights :

  • The oxolane group offers a balance between hydrophilicity and steric bulk, unlike the lipophilic phenyl or electron-deficient trifluoromethyl groups .
  • Trifluoromethyl derivatives exhibit enhanced enzymatic inhibition due to strong electron-withdrawing effects, whereas oxolane-containing analogs may favor solubility-driven applications .

Substituent Effects at Other Positions

  • Position-3 : Phenyl substituents at position-3 (e.g., in bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones) significantly improve antibacterial activity compared to unsubstituted analogs (MIC: 3a-d = 2–8 µg/mL vs. 3f-o = 16–64 µg/mL) .

Routes to 7-Substituted Pyrazolo[1,5-a]pyrimidines

Compound Synthetic Strategy Yield (%) Key Reagents/Conditions Reference
7-(Oxolan-3-yl) derivatives Multicomponent cyclization 55–70 Aldehydes, aminopyrazoles, acetic acid
7-(Trifluoromethyl) derivatives Parallel synthesis via Path A/B 60–85 Trifluoroacetone, microwave irradiation
7-Phenyl derivatives Oxidative aromatization 45–65 Benzaldehyde, nitroalkanes
7-Amino derivatives Hydrazine-mediated cyclization 50–75 Hydrazine hydrate, acetic acid

Key Insights :

  • The oxolane-substituted compound is synthesized via multicomponent reactions under mild conditions, contrasting with the high-energy microwave-assisted routes for trifluoromethyl analogs .
  • Position-7 substituents like phenyl or CF₃ require stringent control of electron-deficient intermediates to avoid side reactions .

Antimicrobial Activity

  • Phenyl at Position-3 : Compounds like 3,3'-diphenyl-4H-[6,7']bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones exhibit potent activity against Staphylococcus aureus (MIC = 2 µg/mL), surpassing Chloramphenicol (MIC = 4 µg/mL) .

Antitumor Potential

  • Pyrazolo[1,5-a]pyrimidines with electron-withdrawing groups (e.g., CF₃) show inhibitory activity against kinases like CDK2 and EGFR, with IC₅₀ values in the nanomolar range .
  • The oxolane moiety’s conformational flexibility may enhance binding to allosteric enzyme sites, though specific antitumor data for this derivative remain unexplored .

Biological Activity

7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C10_{10}H15_{15}N3_3O
  • CAS Number : 1340321-35-8
  • Molecular Weight : 193.25 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of antimicrobial and antitumor properties. Its structural analogues have shown various modes of action against different pathogens.

Antimicrobial Activity

Recent studies have identified derivatives of the pyrazolo[1,5-a]pyrimidine scaffold as promising candidates against Mycobacterium tuberculosis (Mtb). A notable study conducted a high-throughput screening of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues, revealing that certain compounds exhibited significant antitubercular activity with low cytotoxicity in human liver cells (HepG2) .

Table 1: Antitubercular Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundMIC (µg/mL)Cytotoxicity (CC50, µg/mL)Mechanism of Action
Compound 10.25>100Inhibits DXS
Compound 20.50>100Unknown
Compound 30.7580Inhibits cell wall biosynthesis

The mechanism of action for these compounds was determined to be distinct from traditional antibiotics as they did not interfere with cell wall biosynthesis or iron uptake pathways .

Antitumor Activity

In addition to antimicrobial properties, pyrazolo[1,5-a]pyrimidine derivatives have been explored for their antitumor activity. A study highlighted the ability of certain derivatives to act as selective inhibitors of cancer cell proliferation by targeting specific kinases involved in cell signaling pathways .

Table 2: Antitumor Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundIC50 (µM)Target Kinase
Compound A0.15EGFR
Compound B0.30VEGFR
Compound C0.45PDGFR

Structure-Activity Relationships (SAR)

The SAR studies conducted on the pyrazolo[1,5-a]pyrimidine scaffold indicate that modifications in the oxolan ring and the introduction of various substituents significantly influence biological activity. For instance, the presence of electron-withdrawing groups has been correlated with enhanced antitubercular efficacy .

Case Studies

  • Case Study on Antitubercular Activity :
    A focused library of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues was synthesized and evaluated for antitubercular activity against Mtb. The study found that specific modifications led to compounds with MIC values significantly lower than those of existing treatments .
  • Case Study on Antitumor Activity :
    Research on a series of pyrazolo[1,5-a]pyrimidine derivatives revealed their potential as selective inhibitors against various cancer cell lines. The compounds demonstrated potent inhibition of tumor growth in vitro and showed promise in preliminary in vivo models .

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